molecular formula C11H21ClO3S B13521003 4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride

4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride

Katalognummer: B13521003
Molekulargewicht: 268.80 g/mol
InChI-Schlüssel: NBWAHHVKVUOAAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride is a chemical compound known for its unique reactivity and selectivity. It is a clear, pale liquid with a molecular weight of 268.80 g/mol . This compound is used in various laboratory experiments and chemical synthesis due to its versatile nature.

Vorbereitungsmethoden

The synthesis of 4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride involves several steps. One common method includes the reaction of cyclohexylmethanol with butane-1-sulfonyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like pyridine to facilitate the process. The mixture is stirred at room temperature until the reaction is complete, followed by purification through distillation or recrystallization .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

    Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate can oxidize the compound to form sulfonic acid derivatives.

Common reagents and conditions used in these reactions include solvents like tetrahydrofuran (THF), catalysts such as triethylamine, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism by which 4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride exerts its effects involves the formation of a sulfonyl chloride intermediate. This intermediate can react with nucleophiles to form sulfonamide, sulfonate, or sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may modify amino acid residues in proteins, affecting their activity and function .

Vergleich Mit ähnlichen Verbindungen

4-(Cyclohexylmethoxy)butane-1-sulfonyl chloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclohexylmethoxy group and the butane-1-sulfonyl chloride moiety, which imparts specific reactivity and selectivity characteristics .

Eigenschaften

Molekularformel

C11H21ClO3S

Molekulargewicht

268.80 g/mol

IUPAC-Name

4-(cyclohexylmethoxy)butane-1-sulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c12-16(13,14)9-5-4-8-15-10-11-6-2-1-3-7-11/h11H,1-10H2

InChI-Schlüssel

NBWAHHVKVUOAAP-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)COCCCCS(=O)(=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.